molecular formula C9H7NOS2 B8475924 2-[(Thiazol-2-yl)thio]phenol CAS No. 163298-85-9

2-[(Thiazol-2-yl)thio]phenol

Cat. No.: B8475924
CAS No.: 163298-85-9
M. Wt: 209.3 g/mol
InChI Key: TVGYPJCFMSDMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Thiazol-2-yl)thio]phenol is a synthetic small molecule featuring a phenol group linked to a thiazole ring via a thioether bridge. This structure combines two privileged pharmacophores in medicinal chemistry, making it a compound of significant interest for exploratory research in chemical biology and drug discovery. The presence of the thiazole ring, a common scaffold in bioactive molecules, suggests potential for diverse biological interactions . Molecules incorporating thiazole and phenol subunits have demonstrated a range of pharmacological activities in scientific literature, including potent inhibitory effects on central nervous system targets like acetylcholinesterase (AChE) . The phenol moiety is also recognized as a promising pharmacophore for inhibiting enzymes such as carbonic anhydrase (CA) . Consequently, this hybrid compound is a valuable candidate for researchers investigating new enzyme inhibitors. Its potential mechanism of action may involve dual-binding interactions, where the aromatic thiazole system engages with peripheral anionic sites of enzymes, while the phenolic group could interact with catalytic sites . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, such as organometallic complexes with potential biological activity . Furthermore, the antioxidant properties often associated with phenolic structures make this compound relevant for studies exploring oxidative stress in biological systems . This compound is provided for research purposes to support investigations in these areas. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

163298-85-9

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylsulfanyl)phenol

InChI

InChI=1S/C9H7NOS2/c11-7-3-1-2-4-8(7)13-9-10-5-6-12-9/h1-6,11H

InChI Key

TVGYPJCFMSDMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Thiazol 2 Yl Thio Phenol

Established Synthetic Pathways for the Parent 2-[(Thiazol-2-yl)thio]phenol Core

Condensation Reactions Involving Thiazole (B1198619) and Phenolic Precursors

Condensation reactions represent a foundational approach to assembling the this compound core. These methods typically involve the formation of the key carbon-sulfur bond through the reaction of appropriately functionalized thiazole and phenol (B47542) derivatives. A common strategy involves the reaction of a 2-halothiazole with a 2-mercaptophenol (B73258), or conversely, a 2-mercaptothiazole (B1225461) with a 2-halophenol, often in the presence of a base to facilitate the nucleophilic substitution.

Another notable condensation approach is the reaction between 2-aminothiophenol (B119425) and a thiazole derivative bearing a suitable leaving group. For instance, the condensation of 2-aminothiophenol with various reagents like carboxylic acids, aldehydes, or esters can lead to the formation of a benzothiazole (B30560) ring system, which shares structural similarities and some synthetic precursors with the target molecule. mdpi.comderpharmachemica.comekb.eg While not directly yielding this compound, these methods highlight the versatility of condensation chemistry in creating related sulfur-containing heterocyclic compounds. mdpi.com

Thiolation and Thioether Formation Strategies

Direct thiolation and subsequent thioether formation are pivotal in constructing the this compound molecule. A primary method involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole (B37678) and a suitable aryl halide. For example, the reaction of mercaptobenzothiazole with 4-iodoaniline (B139537) has been reported. rsc.org This general principle can be adapted to synthesize the target compound by reacting 2-mercaptothiazole with an activated 2-halophenol.

The formation of the thioether bond is often accomplished by reacting the sodium salt of 2-mercaptobenzothiazole with a benzyl (B1604629) halide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov This highlights a general strategy for S-alkylation that is applicable to the synthesis of this compound. Furthermore, the reaction of 2-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides an efficient route to 2-mercaptobenzothiazoles, which are key precursors. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including those related to this compound. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave irradiation has emerged as a powerful tool in this regard. researchgate.net It often leads to significantly reduced reaction times and improved yields compared to conventional heating. For instance, the synthesis of thiazolidinone derivatives has been successfully carried out using both conventional and microwave methods, with the latter offering a more efficient pathway. researchgate.net Another green approach involves the use of ultrasound irradiation, which can promote reactions under mild, solvent-free conditions. The use of catalysts like sulphated tungstate (B81510) under ultrasound has been shown to be an efficient and environmentally friendly method for the condensation of aldehydes. ekb.eg Additionally, the use of recyclable catalysts, such as copper nanoparticles, aligns with green chemistry principles by allowing for easy separation and reuse, minimizing waste. dokumen.pub

Catalytic Methods in the Synthesis of the Thiazole-Phenol-Thioether Linkage

Catalysis plays a crucial role in the efficient formation of the thiazole-phenol-thioether linkage. Copper-catalyzed reactions are particularly prominent in C-S bond formation. CuI-nanoparticles, for example, have been used to catalyze the synthesis of thiophenols from aryl halides in the absence of ligands and organic solvents. organic-chemistry.org This methodology offers a promising route for the synthesis of this compound.

The use of copper(I) iodide (CuI) with a ligand in the presence of a base like potassium carbonate in a solvent such as DMF is a common system for coupling aryl iodides with thiols. organic-chemistry.org Palladium catalysts, while more commonly associated with C-C and C-N bond formation, can also be employed in certain C-S coupling reactions. The choice of catalyst and reaction conditions is critical and can be optimized to achieve high yields and selectivity. The development of novel catalytic systems, including those based on nano-silica triazine dendrimers supporting copper(II), has also been explored for the synthesis of related benzothiazole structures, demonstrating high yields and short reaction times. mdpi.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced properties.

Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through etherification and esterification reactions.

Etherification involves the conversion of the phenolic hydroxyl group into an ether linkage. This can be achieved through various methods, most notably the Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, reacts with an alkyl halide. organic-chemistry.org A range of alkylating agents can be used to introduce different functionalities. For instance, reaction with propargyl bromide in the presence of a base like triethylamine (B128534) can introduce an alkyne group, which can then undergo further reactions like click chemistry. derpharmachemica.com The choice of solvent and base is crucial for the success of the etherification.

Esterification , the formation of an ester from the phenolic hydroxyl group, is another common derivatization strategy. This is typically achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The use of a catalyst, such as a strong acid like trifluoromethanesulfonic acid, can facilitate the reaction. researchgate.net The Fries rearrangement, which involves the rearrangement of a phenyl ester to a hydroxyaryl ketone, is a related reaction that can occur under acidic conditions. researchgate.net Alternatively, esterification can be carried out under basic conditions using an acyl chloride. The Mitsunobu reaction provides a mild method for esterification, using a phosphine (B1218219) and an azodicarboxylate. scribd.com

Table 1: Summary of Synthetic Strategies for the this compound Core

Strategy Precursors Key Reagents/Conditions Advantages Reference(s)
Condensation Reactions 2-Halothiazole and 2-Mercaptophenol (or vice versa) Base (e.g., K₂CO₃) Direct formation of thioether linkage
Thiolation/Thioether Formation 2-Mercaptothiazole and Activated Aryl Halide Base (e.g., NaH, Et₃N), Solvent (e.g., DMF) Versatile for various substitutions rsc.orgnih.gov
Green Chemistry Approaches Various Microwave, Ultrasound, Recyclable Catalysts Reduced reaction times, environmentally friendly ekb.egresearchgate.netdokumen.pub
Catalytic Methods Aryl Halide and Thiol CuI, Pd catalysts High efficiency and selectivity organic-chemistry.org

Table 2: Derivatization of the Phenolic Hydroxyl Group

Reaction Reagents Conditions Product Type Reference(s)
Etherification Alkyl Halide, Base (e.g., K₂CO₃, NaH) Various solvents (e.g., DMF, MeTHF) Phenolic Ether derpharmachemica.comorganic-chemistry.org
Esterification Acyl Chloride, Carboxylic Acid Acid or Base catalyst, Mitsunobu reagents Phenolic Ester researchgate.netscribd.com

Substitutions on the Thiazole Ring

The thiazole ring in the this compound scaffold can be functionalized at its C4 and C5 positions. These substitutions are typically introduced by employing pre-functionalized thiazole precursors in the initial synthesis or through post-synthetic modifications. The classic Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with a thioamide, is a primary method for creating substituted 2-aminothiazoles or 2-mercaptothiazoles that can then be coupled with the phenyl moiety. nih.govsciencescholar.us

For instance, derivatives can be synthesized by reacting various substituted 2-aminothiazoles with reagents that functionalize the amino group, which can then be transformed to afford the desired thio-linked phenol. researchgate.net The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties.

Table 1: Examples of Derivatives with Substitutions on the Thiazole Ring This table is interactive. Click on the headers to sort.

Substituent at C4/C5Precursor ExampleSynthetic ApproachReference
C4-Aryl4-Aryl-2-aminothiazoleAcylation of the amino group followed by further steps. frontiersin.org
C5-Carboxamide2-Amino-thiazole-5-carboxylic acid phenylamidesReaction of substituted 3-ethoxyacrylamides with N-bromosuccinimide and thiourea. nih.gov
C4-Methyl, C5-Cinnamoyl1-(2-Mercapto-4-methylthiazol-5-yl)ethan-1-oneClaisen-Schmidt condensation of the acetyl group with substituted benzaldehydes. frontiersin.org
C4,C5-Fused Ring2-Aminothiazolo[5,4-b]pyridineCyclization reactions involving functionalized pyridine (B92270) precursors. mdpi.com

Alterations to the Phenyl Moiety

The phenyl ring, activated by the hydroxyl and thioether groups, is amenable to various modifications, primarily through electrophilic aromatic substitution. The specific conditions of these reactions can be controlled to direct substitution to positions ortho or para to the activating hydroxyl group. Common alterations include nitration, halogenation, and acylation. These modifications are often performed on the 2-mercaptophenol precursor before its coupling with the thiazole ring to avoid side reactions.

Table 2: Examples of Derivatives with Alterations on the Phenyl Moiety This table is interactive. Click on the headers to sort.

Phenyl Ring SubstituentReagent/MethodPurpose of ModificationReference
5-tert-ButylFriedel-Crafts alkylationEnhance lipophilicity and steric bulk. mdpi.com
4-NitroNitration (e.g., HNO₃/H₂SO₄)Introduce an electron-withdrawing group. mdpi.com
4-Halo (Cl, Br)Halogenation (e.g., Br₂ in Acetic Acid)Modify electronic properties and provide a site for cross-coupling. mdpi.com
Acyl groupFriedel-Crafts acylationIntroduce a ketone functionality for further derivatization. ekb.eg

Synthesis of Polymeric or Macrocyclic Structures Incorporating the Scaffold

The this compound scaffold is a valuable building block for constructing larger supramolecular structures such as polymers and macrocycles. Its distinct functional groups—the phenol and the thiazole nitrogen—can act as coordination sites or points for covalent linkage.

Macrocycles have been synthesized by leveraging the heterocyclic subunits. One reported strategy involves a head-to-tail cyclooligomerization of thiazoline-thiazole hybrid units, demonstrating the potential for creating complex cyclic structures with specific host-guest binding capabilities. rsc.org The enzymatic synthesis of pyridine-based macrocyclic peptides (pyritides), which can be combined with azole-forming enzymes to create thiazole-containing macrocycles, further highlights advanced methods in this area. nih.gov

Table 3: Polymeric and Macrocyclic Structures This table is interactive. Click on the headers to sort.

Structure TypeSynthetic MethodKey FeatureReference
MacrocycleHead-to-tail cyclooligomerizationContains multiple thiazole and thiazoline (B8809763) subunits. rsc.org
PolymerOxidative polymerizationConjugated polythiophene backbone with pendant benzothiazole units. researchgate.net
Macrocyclic PeptideChemoenzymatic synthesisThiazole ring incorporated into a peptide macrocycle. nih.govbeilstein-journals.org

Mechanistic Aspects of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is fundamental for controlling reaction outcomes and optimizing yields.

Nucleophilic and Electrophilic Pathways

The formation of the central C-S bond in this compound is a classic example of a nucleophilic substitution reaction. The key steps typically involve:

Deprotonation: The phenolic starting material, 2-mercaptophenol, is treated with a base to deprotonate the more acidic thiol group, forming a highly nucleophilic thiophenolate anion.

Nucleophilic Attack: This thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic C2 carbon of a 2-halothiazole (e.g., 2-chlorothiazole (B1198822) or 2-bromothiazole). researchgate.net

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the desired thioether linkage.

Conversely, electrophilic pathways are central to the derivatization of the phenyl ring. The electron-donating hydroxyl and thioether groups activate the ring, making it susceptible to attack by electrophiles. These reactions proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

Role of Intermediates and Transition States

The stability of intermediates and transition states governs the rate and regioselectivity of the synthetic transformations. In the nucleophilic substitution to form the thioether, the reaction proceeds through a high-energy transition state where the C-S bond is partially formed and the C-halogen bond is partially broken. The stability of this transition state is influenced by the solvent and the nature of the leaving group.

In electrophilic aromatic substitution on the phenol ring, the regiochemical outcome is determined by the relative stability of the possible carbocation intermediates. Attack at the positions ortho and para to the hydroxyl group leads to intermediates where the positive charge can be delocalized onto the oxygen atom, a highly stabilizing feature. The transition state leading to this intermediate is therefore lower in energy, favoring the formation of ortho- and para-substituted products. Steric hindrance can also play a role, potentially favoring substitution at the less crowded para position. scispace.com

Kinetic and Thermodynamic Considerations in Reaction Optimization

The principles of kinetic versus thermodynamic control are critical when multiple reaction pathways are possible. masterorganicchemistry.com

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy barrier. Such conditions are typically achieved at low temperatures with strong, sterically hindered bases, which react with the most accessible proton, and short reaction times to prevent equilibration to a more stable product. masterorganicchemistry.com For example, in the alkylation of a related ketone, using a bulky base like lithium diisopropylamide (LDA) at -78°C favors the formation of the "kinetic" enolate at the less substituted carbon. masterorganicchemistry.com

Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow for the reaction to be reversible, such as higher temperatures, weaker bases, and longer reaction times. This allows the initially formed products to revert to reactants and eventually funnel into the lowest energy, most stable product. acs.org

In the context of derivatizing this compound, a reaction might yield a mixture of isomers. By adjusting the reaction conditions—for example, by raising the temperature—it may be possible to favor the thermodynamically more stable isomer over the kinetically preferred one. mdpi.com The choice between kinetic and thermodynamic control is a powerful tool for selectively synthesizing a desired isomer from a common precursor.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Thiazol 2 Yl Thio Phenol

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy Applications:There is no available Raman spectroscopic data for this compound.

Consequently, a scientifically accurate and thorough article adhering to the specified detailed outline cannot be generated at this time. The synthesis and complete spectroscopic characterization of 2-[(Thiazol-2-yl)thio]phenol would be a novel contribution to the field of heterocyclic chemistry, providing the necessary data for such an analysis.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic transitions within this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the molecule's conjugation and electronic structure.

Phenolic compounds, in general, exhibit characteristic UV-Vis absorption bands arising from π → π* transitions within the benzene (B151609) ring. For phenol (B47542) itself, a primary absorption band (λmax) appears around 275 nm. docbrown.info The introduction of the thiazolylthio substituent at the ortho position is expected to influence the electronic environment of the phenol ring, potentially causing a shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. This is due to the extension of the conjugated system and the electronic effects of the sulfur and nitrogen atoms in the thiazole (B1198619) ring.

The specific absorption maxima and their intensities for this compound can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the observed absorption bands.

Table 1: Representative UV-Vis Absorption Data for Phenolic Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
PhenolVaries~275~1,450
3-NitrophenolVaries~275, ~340Varies

Note: This table provides general data for related compounds to illustrate typical absorption ranges. Specific data for this compound would require experimental measurement.

Fluorescence spectroscopy is a powerful tool for studying the excited state properties of molecules like this compound. Upon absorption of a photon and promotion to an excited electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference is termed the Stokes shift.

The presence of both a phenol ring, which can act as a fluorophore, and a thiazole moiety suggests that this compound may exhibit interesting fluorescence properties. The efficiency of fluorescence, known as the quantum yield, and the wavelength of maximum emission are sensitive to the molecular structure and the local environment. For instance, changes in solvent polarity or pH can significantly alter the fluorescence spectrum. In some cases, dual fluorescence may be observed, indicating emission from different excited states. nih.gov

The study of the fluorescence of this compound could reveal information about its excited-state dynamics, including processes like intramolecular proton transfer, which is common in hydroxyl-substituted aromatic compounds. These properties are crucial for potential applications in areas such as fluorescent probes and sensors. mdpi.comresearchgate.net

Table 2: General Fluorescence Characteristics of Related Aromatic Compounds

Compound TypeExcitation λ (nm)Emission λ (nm)Key Features
Phenolic Compounds~270-290~300-350Emission is sensitive to substitution and solvent.
Thiazole DerivativesVariesVariesCan exhibit fluorescence, often influenced by conjugation.

Note: This table provides a general overview. The specific fluorescence behavior of this compound would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight and elucidating the structural features of this compound through its fragmentation pattern. In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bonds within the thioether linkage (C-S and S-C) and fragmentation of the thiazole and phenol rings. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum.

For example, cleavage of the bond between the sulfur and the thiazole ring would result in a phenoxythiyl radical and a thiazolium cation. Alternatively, cleavage of the bond between the sulfur and the phenol ring would yield a thiazolylthio radical and a phenoxy cation. The relative intensities of these and other fragment ions in the mass spectrum provide valuable clues for confirming the molecular structure. researchgate.netsapub.orgarkat-usa.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Possible Fragment Ion
209[C₉H₇NOS₂]⁺ (Molecular Ion)
116[C₃H₂NS₂]⁺ (Thiazolylthio cation)
93[C₆H₅O]⁺ (Phenoxy cation)

Note: The m/z values are based on the most common isotopes and are predictions. Experimental data would be required for confirmation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. unimi.it This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic thiazole and phenol rings of adjacent molecules are also likely to be important. nih.gov These interactions, along with weaker C-H···π and C-H···O/S interactions, contribute to the stabilization of the crystal lattice. The analysis of these interactions provides insight into the supramolecular chemistry of the compound. researchgate.net

The solid-state structure determined by X-ray diffraction reveals the preferred conformation of this compound in the crystalline environment. A key conformational parameter is the dihedral angle between the planes of the thiazole and phenol rings. This angle is influenced by a combination of steric effects and the electronic interactions between the two rings and the bridging sulfur atom.

The conformation adopted in the solid state can have a significant impact on the molecule's physical and chemical properties. Computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental X-ray data to understand the conformational preferences of the molecule in different environments. nih.gov

Table 4: Representative Crystallographic Data for Related Heterocyclic Systems

ParameterTypical Range/Value
Crystal SystemMonoclinic, Orthorhombic, etc.
Space GroupVaries
C-S Bond Length (Å)~1.75 - 1.85
C-N Bond Length (Å)~1.30 - 1.40
Intermolecular H-bond Distance (Å)~2.5 - 3.5

Note: This table provides general ranges for bond lengths and interactions in similar molecular structures. Specific values for this compound would be obtained from its own crystal structure determination.

Computational and Theoretical Investigations of 2 Thiazol 2 Yl Thio Phenol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics. For molecules like 2-[(Thiazol-2-yl)thio]phenol, DFT calculations would typically be performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost nih.govresearchgate.netnih.gov.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, conformational analysis would also be performed to identify different stable conformers (rotational isomers) and determine their relative energies nih.gov. This is crucial as the molecule's properties can be influenced by its conformation.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap, Orbital Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) youtube.comwikipedia.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties irjweb.comresearchgate.netnih.gov. A smaller gap generally indicates higher reactivity irjweb.com. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack nih.gov. For a molecule containing phenol (B47542) and thiazole (B1198619) rings, the HOMO is often localized on the electron-rich phenol ring, while the LUMO might be distributed over the thiazole moiety nih.govnih.gov.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing insights into its reactive behavior mdpi.comresearchgate.net. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) mdpi.comresearchgate.net. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, making them sites for electrophilic interaction. In contrast, the hydrogen of the hydroxyl group would exhibit a positive potential researchgate.netnih.gov.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule nih.govresearchgate.net. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the interaction. In this compound, NBO analysis could reveal intramolecular charge transfer from the electron-donating phenol ring to the thiazole ring and quantify the stability gained from hyperconjugative interactions, such as those involving lone pairs on the sulfur, oxygen, and nitrogen atoms nih.govresearchgate.net.

Quantum Chemical Predictions

Prediction of Acidity (pKa) of the Phenolic and Thiazole Proton

Quantum chemical methods can be used to predict the acid dissociation constant (pKa), a measure of a compound's acidity in a solution nih.govjst-ud.vn. The pKa of the phenolic proton (-OH group) and potentially a proton on the thiazole ring can be calculated. These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, typically using a combination of explicit solvent molecules and a polarizable continuum model (PCM) to simulate the bulk solvent environment nih.govacs.org. Accurate pKa prediction is computationally demanding and often requires high-level theory and careful selection of the computational model optibrium.compeerj.com. For phenolic compounds, the acidity is significantly influenced by the substituents on the aromatic ring nih.govjst-ud.vn.

Mechanistic Aspects of Reactivity and Transformation of 2 Thiazol 2 Yl Thio Phenol

Oxidation and Reduction Pathways of the Thioether and Phenolic Moieties

The presence of both a phenolic hydroxyl group and a thioether linkage makes 2-[(Thiazol-2-yl)thio]phenol susceptible to a range of oxidative and reductive transformations. The specific reaction pathway is often dictated by the nature of the reagent and the reaction conditions.

Oxidation:

The thioether sulfur is generally the most susceptible site for oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, and further oxidation under more vigorous conditions can yield the corresponding sulfone. These transformations significantly alter the electronic properties of the molecule, with the sulfoxide and sulfone groups acting as strong electron-withdrawing groups, which in turn affects the reactivity of the aromatic rings.

The phenolic hydroxyl group can also undergo oxidation. In the presence of radical initiators or strong oxidizing agents, the phenol (B47542) can be converted to a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The fate of this radical intermediate depends on the reaction environment; it can dimerize, react with other radical species, or undergo further oxidation.

Under radical oxidation conditions, chemical interactions between phenolic compounds and thiols can occur. Studies on model systems involving polyphenols and cysteinyl thiols have shown that cross-coupling products can be formed. This suggests that intramolecular reactions or intermolecular reactions with other thiol-containing molecules could be possible for this compound under similar oxidative stress.

Reduction:

The reduction of this compound is less common. However, the thiazole (B1198619) ring, under specific catalytic hydrogenation conditions, could potentially be reduced. Cleavage of the carbon-sulfur bond (desulfurization) can also be achieved through various reductive methods, which would lead to the formation of phenol and 2-mercaptothiazole (B1225461) or their respective reduction products.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The electronic characteristics of the two aromatic rings in this compound are distinct, leading to different reactivities towards electrophilic and nucleophilic substitution.

Electrophilic Substitution:

The phenolic ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. The directing effect of the hydroxyl group and the thioether substituent will influence the position of substitution. The hydroxyl group is a powerful ortho-, para-director. The thioether group is also an ortho-, para-director, though its activating effect is weaker than that of the hydroxyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group.

Conversely, the thiazole ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. For electrophilic attack to occur on the thiazole ring, harsh reaction conditions are typically required. When substitution does occur, it is often directed to the C5 position, which is the most electron-rich carbon atom in the thiazole ring.

Nucleophilic Substitution:

The phenolic ring is deactivated towards nucleophilic aromatic substitution. However, the thiazole ring is more susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. The electron-deficient nature of the carbon atoms in the thiazole ring facilitates attack by nucleophiles. Halogenated thiazoles, for instance, readily undergo nucleophilic substitution reactions.

Studies on the nucleophilicity of phenols and thiophenols have shown that thiophenols are generally more nucleophilic than phenols. This suggests that in reactions where the sulfur atom acts as a nucleophile, it will be more reactive than the oxygen of the hydroxyl group under neutral or acidic conditions.

Cyclization and Rearrangement Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. These reactions are often promoted by heat, acid, or base catalysis.

One potential cyclization pathway involves the intramolecular electrophilic attack of the phenolic ring onto the thiazole ring, or vice versa, although the latter is less likely due to the deactivated nature of the thiazole ring. A more plausible cyclization involves the phenolic hydroxyl group and the thioether linkage. For instance, oxidative cyclization can lead to the formation of fused heterocyclic systems. Research on related compounds has demonstrated that 2-mercaptophenyl substituted triazoles can undergo oxidative cyclization to yield tricyclic benzothiazolo[2,3-c]triazoles.

Rearrangement reactions are also possible. For example, under certain conditions, a Smiles rearrangement could potentially occur, involving the intramolecular nucleophilic attack of the phenoxide on the thiazole ring, leading to the cleavage of the C-S bond and the formation of a new C-O bond.

Furthermore, thiazolium salts, which could be formed by alkylation of the thiazole nitrogen, are known to undergo [3 + 2] cycloaddition and rearrangement reactions to synthesize various thiazole and 1,4-thiazine derivatives.

Photochemical and Photophysical Processes

The presence of two chromophoric units, the phenol and the thiazole rings, suggests that this compound will exhibit interesting photochemical and photophysical properties. Upon absorption of UV light, the molecule can be promoted to an excited state. The fate of this excited state can include fluorescence, phosphorescence, or photochemical reactions.

Photochemical reactions could involve intramolecular rearrangements, cyclizations, or photo-oxidation. The photooxidation of thiophenol derivatives to disulfides upon irradiation is a known process. This suggests that under UV irradiation, this compound could potentially undergo cleavage of the C-S bond followed by dimerization of the resulting radicals, or other complex photochemical transformations. The specific pathway would depend on the excitation wavelength and the reaction medium.

Kinetic Studies of Reactivity

Detailed kinetic studies on the reactivity of this compound are not extensively reported in the literature. However, insights can be gained from studies on related compounds. For instance, kinetic studies on the catalytic oxidation of thiol compounds in the presence of metal ions have shown that the reaction order can vary depending on the structure of the thiol and the reaction conditions. The oxidation of the thioether in this compound would likely follow complex kinetics, influenced by factors such as the concentration of the oxidant, temperature, and the presence of catalysts.

Advanced Applications of 2 Thiazol 2 Yl Thio Phenol in Chemical Sensing and Materials Science

Development of Chemosensors for Anion and Cation Detection

The design of chemosensors for the selective and sensitive detection of ions is a critical area of research with applications in environmental monitoring, biological imaging, and industrial process control. The 2-[(thiazol-2-yl)thio]phenol framework is particularly well-suited for this purpose due to the presence of acidic phenolic protons, electron-donating sulfur atoms, and the nitrogen atom of the thiazole (B1198619) ring, which can act as binding sites for various analytes.

Colorimetric and Fluorometric Sensing Mechanisms

Derivatives of this compound have been successfully employed as colorimetric and fluorometric sensors for a variety of anions and cations. The sensing mechanism often relies on changes in the electronic properties of the molecule upon binding with an analyte, leading to a visible color change or a modulation of its fluorescence emission.

Colorimetric Sensing: The phenolic proton in these compounds plays a crucial role in colorimetric anion sensing. In the presence of basic anions such as fluoride (F⁻), acetate (CH₃COO⁻), and cyanide (CN⁻), deprotonation of the phenolic hydroxyl group can occur. This leads to the formation of a phenoxide ion, which alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct color change. For instance, a thiazole-based chemosensor demonstrated notable colorimetric changes from light to dark yellow upon the addition of CN⁻ and AcO⁻ ions due to a deprotonation process.

Fluorometric Sensing: Fluorescence-based sensing offers the advantage of higher sensitivity. The thiazole ring, often part of a larger conjugated system in these sensors, can act as a fluorophore. The binding of a cation or anion can either enhance ("turn-on") or quench ("turn-off") the fluorescence. For example, thiazole derivatives have been shown to be effective fluorescent sensors for metal ions like Cu²⁺, Fe³⁺, and Au³⁺. The coordination of the metal ion to the nitrogen and sulfur atoms of the thiazole and thioether moieties can lead to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or energy transfer. Conversely, displacement of a quenching metal ion by a strongly coordinating anion can restore fluorescence, providing a "turn-on" response.

AnalyteSensing MechanismObservable Change
F⁻, CH₃COO⁻, CN⁻Deprotonation of phenolic -OHColor change (e.g., yellow to red/orange)
Cu²⁺, Fe³⁺, Au³⁺Coordination with N and S atomsFluorescence quenching
Hg²⁺ComplexationColorimetric and fluorometric response

Selectivity and Sensitivity Studies

A key challenge in chemosensor design is achieving high selectivity for a target analyte in the presence of other competing species. The structural rigidity and the specific arrangement of binding sites in this compound derivatives contribute to their selectivity. By modifying the substituents on the phenol (B47542) and thiazole rings, the size and shape of the binding cavity can be tuned to selectively accommodate specific ions.

Sensitivity, often quantified by the limit of detection (LOD), is another critical parameter. Thiazole-based sensors have demonstrated low detection limits, often in the micromolar (µM) to nanomolar (nM) range, making them suitable for trace analysis. For example, a thiazole-formulated azomethine compound was reported to detect mercury ions with a detection limit as low as 0.1126 x 10⁻⁹ M through fluorometric methods.

Integration into Analytical Methodologies (e.g., Solid-Phase Extraction)

Beyond their use in solution-based sensing, these chemosensors can be integrated into practical analytical methodologies. One such application is in solid-phase extraction (SPE), where the sensor molecule is immobilized on a solid support. This allows for the selective preconcentration of a target analyte from a complex matrix, followed by its elution and quantification. The strong binding affinity of the thiazole-thio-phenol moiety for certain metal ions makes it a promising candidate for the development of selective SPE materials for environmental or industrial sample analysis.

Supramolecular Assembly and Material Science Applications

The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of bottom-up materials science. The this compound scaffold possesses the necessary functionalities to participate in a variety of non-covalent interactions, driving the formation of supramolecular architectures.

Host-Guest Chemistry and Self-Assembly Processes

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org The phenol ring of this compound can act as a hydrogen bond donor, while the thiazole nitrogen and the sulfur atoms can act as hydrogen bond acceptors or coordinate to metal ions. This allows the molecule to function as a host for complementary guest species.

Self-assembly is the spontaneous organization of molecules into ordered structures. For derivatives of this compound, this can be driven by a combination of hydrogen bonding (O-H···N), π-π stacking between the aromatic rings, and other weaker interactions. These self-assembly processes can lead to the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Non-Covalent Interactions in Directed Assembly

The precise control over the final architecture of a supramolecular assembly relies on the understanding and manipulation of non-covalent interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the thiazole nitrogen is a good acceptor. This donor-acceptor pair can lead to the formation of robust and directional hydrogen bonds, which are instrumental in guiding the self-assembly process.

Sulfur-involved Interactions: The sulfur atom in the thioether linkage and the thiazole ring can participate in various non-covalent interactions. These include S···π interactions and chalcogen bonding, where the sulfur atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. rsc.org These interactions play a significant role in the crystal engineering of sulfur-containing heterocyclic compounds. rsc.org

The interplay of these non-covalent forces can be harnessed to design materials with specific properties. For example, by controlling the self-assembly of these molecules on a surface, it may be possible to create functional thin films for applications in electronics or sensing.

Non-Covalent InteractionInteracting MoietiesRole in Assembly
Hydrogen BondingPhenolic -OH (donor) and Thiazole N (acceptor)Directional control of assembly
π-π StackingPhenol and Thiazole ringsStabilization of the supramolecular structure
Chalcogen BondingSulfur atom and a nucleophileFine-tuning of crystal packing
S···π InteractionsSulfur atom and aromatic ringContribution to overall structural stability

Potential in Optoelectronic Materials

The thiazole moiety, a core component of this compound, is a well-established building block in the design of organic optoelectronic materials. Thiazole-containing polymers and small molecules have demonstrated significant potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the thiazole ring, coupled with the electron-donating character of the phenol group in this compound, suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for optoelectronic applications.

Research on related thiazole derivatives has provided insights into the structure-property relationships that govern their optoelectronic behavior. For instance, conjugated polymers incorporating thiazole units have been shown to exhibit tunable optical and electronic properties. The introduction of different substituents on the thiazole or phenolic rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's band gap and its absorption and emission spectra.

While specific experimental data on the optoelectronic properties of this compound are not extensively documented, theoretical studies and research on analogous compounds suggest its potential. For example, density functional theory (DFT) calculations on similar aromatic thiazole derivatives have been used to predict their electronic and optical properties, providing a valuable tool for designing materials with specific optoelectronic functionalities. The thioether linkage in this compound offers rotational flexibility, which could influence the molecular packing in the solid state and, consequently, the material's charge transport properties. Further experimental and computational investigations are necessary to fully elucidate the optoelectronic potential of this specific compound and its derivatives.

Table 1: Optoelectronic Properties of Representative Thiazole-Based Materials

Compound/PolymerApplicationKey Optoelectronic Property
Thiazole-based copolymersOrganic Photovoltaics (OPVs)Tunable band gaps by altering co-monomers. researchgate.net
Thiophene-thiazole oligomersOrganic Light-Emitting Diodes (OLEDs)Exhibit blue fluorescence with low band gaps. nih.gov
Thiazolo[5,4-d]thiazole derivativesSolid-State LightingSolid-state fluorescence with tunable emission colors. rsc.org
Polythiophenes with benzothiazole (B30560)Conductive PolymersShow optical absorption and photoluminescence.

Interaction with Biomolecules: Mechanistic Studies (without clinical implications)

The ability of small molecules to interact with biomolecules such as DNA and proteins is a fundamental aspect of medicinal chemistry and chemical biology. The structural motifs present in this compound, namely the thiazole ring and the phenolic group, are known to participate in various non-covalent interactions with biological macromolecules.

Thiazole-containing compounds have been extensively studied for their DNA-binding capabilities. These interactions are typically non-covalent and can occur through several modes, including intercalation, groove binding, and electrostatic interactions. The planar aromatic structure of the thiazole ring is well-suited for intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the ligand and the DNA bases.

Table 2: DNA Binding Characteristics of Thiazole Derivatives

Thiazole DerivativeMethod of StudyObserved/Predicted Binding ModeReference
Thiazole-containing triazolesComputational & DNA binding studiesGood DNA-interaction, suggesting potential for lead molecule development. researchgate.net researchgate.net
Thiazole-naphthyl derivativesUV-Vis titration, Circular Dichroism, DockingModerate intercalation and groove binding. nih.gov nih.gov
Hesperetin Schiff base Cu(II) complexesUV-Vis, Fluorescence, DFT, DockingIntercalation favored over minor groove binding. mdpi.com mdpi.com

The interaction of small molecules with proteins is crucial for understanding their biological activity from a chemical and structural standpoint. The thiazole and phenol moieties in this compound can engage in various interactions with protein active sites or allosteric sites. These interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking.

For instance, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in hydrophobic and π-stacking interactions with the side chains of amino acid residues such as tryptophan, tyrosine, and phenylalanine. The sulfur atom in the thioether linkage and the thiazole ring can also engage in specific interactions with certain amino acid residues.

Studies on the interaction of benzothiazole derivatives with proteins like lysozyme have revealed the importance of aromatic and hydrophobic interactions, particularly π-π stacking between the benzothiazole ring and tryptophan residues. mdpi.com Molecular docking and spectroscopic techniques are powerful tools to investigate these interactions at a molecular level, providing insights into the binding affinity, stoichiometry, and conformational changes in the protein upon ligand binding. While specific studies on the protein interactions of this compound are not widely available, the principles derived from related structures suggest that it could be a valuable scaffold for designing molecules that can modulate protein function through specific binding events.

Future Directions and Emerging Research Avenues for 2 Thiazol 2 Yl Thio Phenol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research concerning 2-[(Thiazol-2-yl)thio]phenol will undoubtedly prioritize the exploration of novel and sustainable synthetic methodologies. Current approaches often rely on traditional condensation reactions, which may involve harsh conditions or generate significant waste.

Future synthetic strategies are expected to focus on:

Green Chemistry Principles: The application of green chemistry principles will be pivotal. This includes the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents. nih.gov Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry are being increasingly employed for the synthesis of thiazole (B1198619) derivatives to enhance reaction rates and reduce energy consumption. nih.gov

One-Pot, Multi-Component Reactions: Designing one-pot, multi-component reactions will be a key area of focus. These reactions offer the advantage of synthesizing complex molecules like this compound and its derivatives in a single step, which improves efficiency and reduces waste. researchgate.net

Catalytic Innovations: The development of novel catalysts, including reusable and biodegradable ones, will be crucial. For instance, the use of silica-supported tungstosilisic acid has been shown to be effective in the synthesis of Hantzsch thiazole derivatives and can be easily recovered and reused. royalsocietypublishing.org Similarly, deep eutectic solvents (DES) are being explored as environmentally friendly and cost-effective catalysts and reaction media. royalsocietypublishing.org

Synthetic ApproachKey AdvantagesRelevant Research Area
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiencyGreen Chemistry
Multi-Component ReactionsAtom economy, simplified procedures, reduced wasteProcess Intensification
Recyclable CatalystsCost-effectiveness, sustainability, reduced environmental impactCatalysis
Deep Eutectic SolventsBiodegradable, low cost, effective reaction mediumSustainable Chemistry

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry is an indispensable tool for understanding molecular properties and predicting the behavior of new materials. For this compound, advanced computational studies will offer profound insights into its electronic structure, reactivity, and potential applications.

Future computational research is anticipated to involve:

Density Functional Theory (DFT) Calculations: DFT studies will be instrumental in elucidating the electronic properties, molecular orbitals (HOMO-LUMO), and reactivity of the this compound scaffold. acs.orgpreprints.org Such calculations can predict how structural modifications will influence the molecule's behavior, guiding the synthesis of derivatives with tailored properties. preprints.org

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking studies can predict the binding interactions of this compound derivatives with biological targets. nih.gov This can accelerate the discovery of new therapeutic agents by identifying promising candidates for further experimental investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a correlation between the structural features of this compound derivatives and their biological activity or material properties. consensus.app This allows for the rational design of new compounds with enhanced performance.

Computational MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT)Analysis of electronic structure and reactivityUnderstanding of chemical behavior and properties
Molecular DockingPrediction of binding to biological targetsIdentification of potential drug candidates
3D-QSAR ModelingCorrelation of structure with activity/propertiesRational design of novel derivatives

Integration into Multi-component Systems and Hybrid Materials

The unique combination of a thiazole, phenol (B47542), and thioether moiety in this compound makes it an excellent candidate for incorporation into multi-component systems and hybrid materials. This integration can lead to materials with synergistic or entirely new properties.

Emerging research in this area is likely to include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen of the phenol group, can act as coordination sites for metal ions. This opens the door to the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Polymer Functionalization: this compound can be used as a monomer or a functionalizing agent in polymer synthesis. The resulting thiazole-containing polymers could exhibit interesting optical, electronic, and thermal properties. nih.govnih.gov For instance, such polymers are being investigated for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Hybrid Molecules for Medicinal Chemistry: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a growing trend in drug discovery. researchgate.netrsc.org The this compound scaffold can be linked to other bioactive heterocycles to create hybrid molecules with potentially enhanced or dual biological activities. nih.govresearchgate.net

Development of Smart Materials based on the Thiazole-Phenol-Thioether Scaffold

"Smart materials" that respond to external stimuli are at the forefront of materials science. The electronic and structural features of the this compound scaffold make it a promising building block for the development of such materials.

Future research directions may focus on:

Stimuli-Responsive Luminescence: The phenol-thiazole moiety is known to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT). researchgate.net This can lead to materials with stimuli-responsive fluorescence, where the emission color or intensity changes in response to factors like pH, solvent polarity, or the presence of specific analytes. researchgate.net

Chemosensors: The ability of the thiazole and phenol groups to interact with metal ions or other chemical species can be harnessed to develop chemosensors. nih.gov For instance, a novel thiazole-phenol conjugate has been designed as a fluorescent chemosensor for the detection of Fe2+ ions. nih.gov

Photochromic Materials: Integration of the this compound scaffold into photochromic systems could lead to materials that change color upon exposure to light. Thiazole-substituted compounds have shown potential in this area, with applications in molecular switches and rewritable media. rsc.org

Interdisciplinary Research with Other Scientific Fields

The versatility of the this compound structure lends itself to a wide range of interdisciplinary research collaborations, bridging chemistry with biology, materials science, and medicine.

Potential interdisciplinary avenues include:

Medicinal Chemistry and Pharmacology: Thiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govacs.org Future research will likely involve the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. The presence of the phenol group also suggests potential antioxidant properties. nih.gov

Materials Science and Engineering: The development of polymers, coordination complexes, and smart materials based on this scaffold will require close collaboration between synthetic chemists and materials scientists to characterize and optimize their properties for specific applications. nih.gov

Chemical Biology: Thiazole-containing compounds can be used as chemical probes to study biological processes. Derivatives of this compound could be designed as fluorescent probes for cellular imaging or as inhibitors to investigate enzyme function.

Q & A

[Basic] What are the common synthetic routes for preparing 2-[(Thiazol-2-yl)thio]phenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves coupling a thiazole derivative with a thiophenol precursor. Key methods include:

  • Oxidative cyclization : Perform under alkaline conditions with atmospheric oxygen to form the thiazole-thio linkage, as demonstrated for analogous benzothiazole systems .
  • Solvent-free protocols : Use Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) to enhance efficiency and reduce impurities .
  • Step-wise protection/deprotection : Protect reactive hydroxyl or thiol groups to prevent undesired side reactions. Optimize parameters such as temperature (80–120°C), catalyst (e.g., p-toluenesulfonic acid), and stoichiometry (1:1.2 molar ratio of thiazole to thiophenol derivatives) .
    Purity is ensured via recrystallization (ethanol/water, 3:1 v/v) and validated by NMR (¹H/¹³C) to detect disulfide byproducts .

[Basic] Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while ¹³C NMR confirms carbon骨架 connectivity .
  • IR spectroscopy : Detect functional groups (e.g., S–C stretching at 600–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental analysis : Validate purity (<0.4% deviation between calculated and observed C/H/N/S content) .

[Advanced] How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

  • Functional selection : Use hybrid functionals (B3LYP or M06-2X) with exact exchange terms to model electronic structures accurately .
  • Basis sets : Employ 6-311++G(d,p) for geometry optimization and single-point energy calculations.
  • Thermodynamic properties : Apply composite methods (CBS-QB3) for enthalpy of formation, achieving <3 kcal/mol deviation from experimental data .
  • Frontier orbitals : Analyze HOMO-LUMO gaps to predict reactivity, focusing on sulfur atoms’ electron density contributions .

[Advanced] What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Compare DFT-calculated NMR chemical shifts (using gauge-independent atomic orbital methods) with experimental data to identify discrepancies .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in calculations to account for solvent-induced shifts in UV-Vis spectra .
  • Conformational analysis : Use molecular dynamics simulations to explore rotameric states affecting spectral line shapes .

[Basic] What are the key considerations in designing bioactivity assays for this compound?

Methodological Answer:

  • Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • In vitro screening : Prioritize assays targeting thiazole-sensitive pathways (e.g., kinase inhibition or antimicrobial activity) with positive controls (e.g., ciprofloxacin for antibacterial tests) .
  • Dose-response curves : Generate IC₅₀ values using serial dilutions (0.1–100 µM) and triplicate measurements .

[Advanced] How do substituents on the thiazole ring influence the photophysical properties of this compound?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents reduce HOMO-LUMO gaps, enhancing fluorescence quenching .
  • Solvatochromism : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to study excited-state intramolecular proton transfer (ESIPT) .
  • TD-DFT modeling : Simulate absorption/emission wavelengths and compare with experimental data to validate substituent effects .

[Advanced] What are the challenges in achieving regioselective functionalization of the thiazole ring, and how can they be addressed?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 5-position of the thiazole .
  • Metal catalysis : Use Pd-mediated C–H activation for coupling at specific positions .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomers .

[Basic] What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Standardized conditions : Document inert atmosphere (N₂/Ar), drying times for reactants, and strict temperature control (±2°C) .
  • Batch consistency : Use high-purity starting materials (≥97% by HPLC) and validate via COSY/HMQC NMR .
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) to track progress and isolate intermediates .

[Advanced] How do exchange-correlation functional choices impact DFT accuracy for thiazole derivatives?

Methodological Answer:

  • Hybrid functionals : B3LYP-D3 includes dispersion corrections for non-covalent interactions (e.g., S···π stacking), improving accuracy for dimerization energy calculations .
  • Range-separated functionals : ωB97X-V performs well for charge-transfer excitations in ESIPT studies .
  • Benchmarking : Compare computed vs. experimental dipole moments and vibrational frequencies to select optimal functionals .

[Basic] What are the critical steps in scaling up the synthesis of this compound for bulk research use?

Methodological Answer:

  • Solvent selection : Transition from DMF to recyclable solvents (e.g., PEG-400) to reduce waste .
  • Catalyst recovery : Use immobilized catalysts (e.g., silica-supported sulfonic acid) for reuse over 5+ cycles .
  • Purification at scale : Replace column chromatography with fractional crystallization or centrifugal partition chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.